(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;hydrochloride
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Overview
Description
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;hydrochloride is a pharmaceutical compound primarily used to treat dry mouth associated with Sjögren’s syndrome and radiotherapy-induced xerostomia. It is a parasympathomimetic agent that acts as an agonist at muscarinic acetylcholine receptors M1 and M3 . This compound is known for its ability to stimulate the secretion of exocrine glands, such as salivary and sweat glands .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;hydrochloride involves the preparation of cevimeline hydrochloride, which is the active pharmaceutical ingredient. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of cevimeline is synthesized through a series of chemical reactions involving the formation of a bicyclic ring system.
Functional group modifications: Various functional groups are introduced to the core structure to enhance its pharmacological properties.
Hydrochloride formation: The final step involves the conversion of the compound into its hydrochloride salt form to improve its stability and solubility.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: These reactors are used to carry out the chemical reactions under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography.
Quality control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may produce dehydroxylated derivatives.
Scientific Research Applications
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of parasympathomimetic agents.
Biology: It is used to investigate the role of muscarinic acetylcholine receptors in various physiological processes.
Industry: It is used in the development of new pharmaceuticals targeting muscarinic receptors.
Mechanism of Action
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;hydrochloride exerts its effects by binding to muscarinic acetylcholine receptors M1 and M3 . This binding stimulates the secretion of exocrine glands, leading to increased saliva and sweat production. The molecular targets and pathways involved include:
Muscarinic acetylcholine receptors: These receptors are G protein-coupled receptors that mediate the effects of acetylcholine.
Signal transduction pathways: Activation of these receptors triggers intracellular signaling cascades, leading to the physiological effects observed.
Comparison with Similar Compounds
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;hydrochloride is unique compared to other similar compounds due to its specific binding affinity for muscarinic acetylcholine receptors M1 and M3. Similar compounds include:
Pilocarpine: Another parasympathomimetic agent used to treat dry mouth.
Bethanechol: A cholinergic agonist used to treat urinary retention.
Cevimeline: A compound similar to this compound, also used to treat dry mouth associated with Sjögren’s syndrome.
This compound’s unique properties make it a valuable compound in both research and clinical settings.
Properties
Molecular Formula |
C10H20ClNO2S |
---|---|
Molecular Weight |
253.79 g/mol |
IUPAC Name |
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;hydrochloride |
InChI |
InChI=1S/C10H17NOS.ClH.H2O/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;;/h8-9H,2-7H2,1H3;1H;1H2/t8-,10-;;/m1../s1 |
InChI Key |
JKJRNPOQQPBPOV-DCXXCVGISA-N |
Isomeric SMILES |
C[C@@H]1O[C@]2(CN3CCC2CC3)CS1.O.Cl |
Canonical SMILES |
CC1OC2(CN3CCC2CC3)CS1.O.Cl |
Synonyms |
2-methyspiro(1,3-oxathiolane-5,3)quinuclidine AF 102B AF 102B, (cis-(+))-isomer AF 102B, (trans)-isomer AF-102B AF102B cevimeline cevimeline hydrochloride Evoxac FKS 508 FKS-508 SNI 2011 SNI-2011 |
Origin of Product |
United States |
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